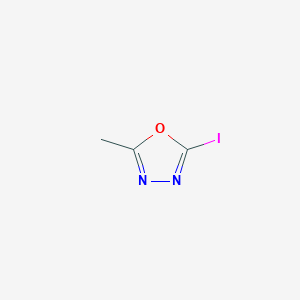
2-Iodo-5-méthyl-1,3,4-oxadiazole
Vue d'ensemble
Description
2-Iodo-5-methyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C3H3IN2O and its molecular weight is 209.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-5-methyl-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-5-methyl-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète des applications du “2-Iodo-5-méthyl-1,3,4-oxadiazole”
Activité antimicrobienne : Les dérivés du “this compound” ont été étudiés pour leur potentiel dans la lutte contre diverses souches bactériennes. La recherche indique que ces composés peuvent être efficaces contre une variété de bactéries, offrant une nouvelle voie pour le développement d'antibiotiques .
Propriétés insecticides : Ces dérivés s'avèrent également prometteurs dans la lutte antiparasitaire. Des composés comme le “this compound” ont été trouvés pour présenter une forte activité contre des ravageurs communs tels que les mouches domestiques et les tordeuses .
Potentiel anticancéreux : Le noyau oxadiazole est un composant de nombreux composés ayant des activités anticancéreuses. Les dérivés du “this compound” sont explorés pour leur utilisation potentielle dans le traitement du cancer en raison de leur capacité à inhiber la prolifération cellulaire .
Utilisations anti-inflammatoires : Les propriétés anti-inflammatoires des dérivés du 1,3,4-oxadiazole en font des candidats pour le développement de nouveaux médicaments anti-inflammatoires. Cela pourrait conduire à des traitements pour des conditions comme l'arthrite ou d'autres maladies inflammatoires .
Applications antivirales : La recherche sur les médicaments antiviraux a également inclus des dérivés de l'oxadiazole. Ces composés peuvent offrir de nouvelles solutions pour traiter les infections virales, y compris le VIH .
Activité antidiabétique : Le potentiel du “this compound” dans la gestion du diabète est un autre domaine d'intérêt. Ces composés pourraient jouer un rôle dans le développement de nouveaux médicaments antidiabétiques .
Effets antifongiques : Les infections fongiques posent des risques importants pour la santé, et les dérivés du “this compound” sont étudiés pour leurs propriétés antifongiques .
Synthèse d'autres produits chimiques : Le composé peut être utilisé comme précurseur ou intermédiaire dans la synthèse de molécules plus complexes pour diverses applications scientifiques .
Mécanisme D'action
Target of Action
It is known that 1,3,4-oxadiazoles, a class of compounds to which 2-iodo-5-methyl-1,3,4-oxadiazole belongs, have been successfully used in the treatment of various diseases in humans and animals . They exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Mode of Action
It is known that many 1,3,4-oxadiazole derivatives exhibit their biological activity by acting on certain enzymes such as thymidylate synthase, histone deacetylase, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, and their inhibition can lead to the cessation of cell proliferation, making these compounds potential candidates for anticancer therapies .
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can act on several pathways, including inhibiting telomerase activity, focal adhesion kinase inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway, and targeting tubulin polymerization . These pathways are critical for cell growth and survival, and their disruption can lead to cell death, particularly in cancer cells .
Pharmacokinetics
The compound’s molecular weight is 20997 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
Result of Action
Given the known biological activities of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may have potential antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic effects .
Action Environment
It is known that the compound has a storage temperature of -10 degrees celsius , suggesting that it may require a cool environment for optimal stability
Analyse Biochimique
Biochemical Properties
2-Iodo-5-methyl-1,3,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context and conditions. Additionally, 2-Iodo-5-methyl-1,3,4-oxadiazole can form hydrogen bonds with proteins, affecting their conformation and stability .
Cellular Effects
The effects of 2-Iodo-5-methyl-1,3,4-oxadiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . By altering these pathways, 2-Iodo-5-methyl-1,3,4-oxadiazole can induce changes in cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, 2-Iodo-5-methyl-1,3,4-oxadiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with cytochrome P450 enzymes involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic function . Additionally, 2-Iodo-5-methyl-1,3,4-oxadiazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Iodo-5-methyl-1,3,4-oxadiazole in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in the formation of degradation products that may have different biological activities . Long-term studies in vitro and in vivo have indicated that 2-Iodo-5-methyl-1,3,4-oxadiazole can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Iodo-5-methyl-1,3,4-oxadiazole vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been noted, where a specific dosage range induces beneficial effects, such as anti-inflammatory or anticancer activity, while exceeding this range results in adverse effects . Toxicity at high doses may manifest as liver and kidney damage, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
2-Iodo-5-methyl-1,3,4-oxadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and deiodinated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .
Transport and Distribution
The transport and distribution of 2-Iodo-5-methyl-1,3,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, such as organic anion transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins in the cytoplasm and nucleus can influence the compound’s localization and accumulation, affecting its biological activity .
Subcellular Localization
The subcellular localization of 2-Iodo-5-methyl-1,3,4-oxadiazole is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, mitochondrial localization may enhance its role in modulating oxidative stress and apoptosis .
Propriétés
IUPAC Name |
2-iodo-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2O/c1-2-5-6-3(4)7-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCDKPPGNAWNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



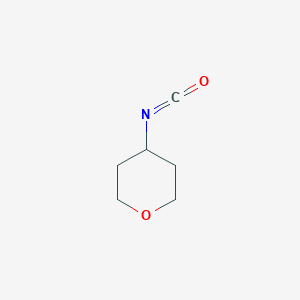
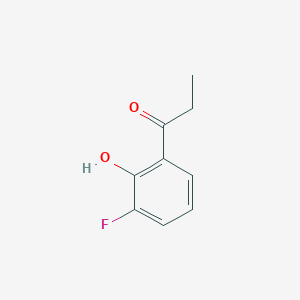
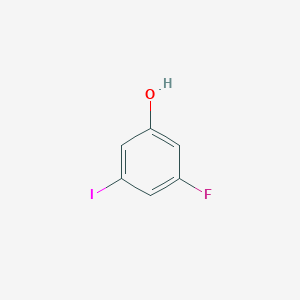



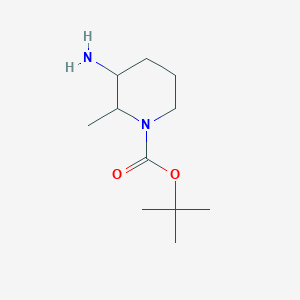
![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)





